Targocil

Description

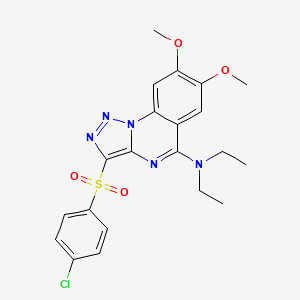

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659297 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200443-21-5 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Targocil's Mechanism of Action in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Targocil, a novel bacteriostatic agent targeting Staphylococcus aureus. The document details the molecular interactions, downstream physiological effects, and methodologies used to elucidate its function, offering valuable insights for antimicrobial research and development.

Core Mechanism: Inhibition of Wall Teichoic Acid Translocation

This compound's primary mode of action is the inhibition of a late-stage step in the biosynthesis of wall teichoic acid (WTA), a critical anionic polymer in the cell wall of S. aureus. Specifically, this compound targets the TarG subunit of the TarGH ABC transporter.[1][2][3][4] This transporter is responsible for flipping lipid-linked WTA precursors from the cytoplasm across the cell membrane to the site of cell wall synthesis.[1][2][3][5] By binding to TarG, this compound effectively blocks this translocation process.[1][3] This leads to an accumulation of WTA precursors in the cytoplasm and a depletion of mature WTA in the peptidoglycan layer.[1][3] The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, resulting in a bacteriostatic rather than bactericidal effect.[2][3][6]

A related compound, this compound II, also targets the TarGH transporter but interacts with the TarH subunit, the cytoplasmic ATPase component.[1][4][7] Despite the different binding site, the ultimate effect—inhibition of WTA translocation and decreased autolysis—is the same.[1][4]

Physiological Consequences of this compound Action

The disruption of WTA transport by this compound triggers a cascade of physiological changes in S. aureus:

-

Decreased Autolysis: One of the most significant downstream effects of this compound treatment is a rapid and drastic reduction in cellular autolysis.[1][3][4] This is not due to the transcriptional repression of major autolysin genes like atl, lytM, lytN, and sle1.[1] Instead, it is proposed that the untranslocated WTA precursors sequester the major autolysin, Atl, at the cell membrane, preventing it from reaching the cell wall to perform its function.[1] This effect is strictly dependent on the presence of WTA, as this compound has no impact on the autolysis of WTA-deficient mutants.[1][4][8]

-

Morphological Alterations: Exposure to this compound leads to distinct morphological changes. Transmission electron microscopy has revealed the formation of multicellular clusters of swollen cells, indicative of osmotic stress and impaired cell separation.[2][3]

-

Induction of the Cell Wall Stress Stimulon: The disruption of cell wall integrity by this compound treatment strongly induces the cell wall stress stimulon in S. aureus.[2][3]

-

Virulence Gene Downregulation: this compound has been shown to reduce the expression of key virulence genes, including the dltABCD operon and capsule genes.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound against S. aureus.

| Table 1: Minimum Inhibitory Concentration (MIC) of this compound | |

| S. aureus Strains | MIC (μg/mL) |

| Most S. aureus strains | ~1[3] |

| Methicillin-Susceptible S. aureus (MSSA) Keratitis Isolates (MIC90) | 2[9][10] |

| Methicillin-Resistant S. aureus (MRSA) Keratitis Isolates (MIC90) | 2[9][10] |

| Table 2: Effect of this compound on Autolysis of S. aureus | |

| Experimental Condition | Observation |

| S. aureus SH1000 treated with 8x MIC this compound for 30 or 120 min | Minimal lysis after 2 hours in the presence of Triton X-100, whereas untreated cells were fully lysed.[3] |

| Methicillin-resistant S. aureus (MRSA) strain MW2 treated with 5 μg/mL this compound for 1 hour | Significant inhibition of autolysis.[1] |

| WTA-deficient mutant of strain MW2 treated with 5 μg/mL this compound | No effect on autolysis.[1] |

| Crude cell walls from this compound-treated cells (0.4 μg/mL) | Vastly decreased autolytic activity compared to untreated cells.[1] |

Experimental Protocols

This assay is used to measure the effect of this compound on the activity of autolysins.[3]

-

Bacterial Culture: An overnight culture of S. aureus SH1000 is diluted 1/100 into Tryptic Soy Broth (TSB) and grown at 37°C to an optical density at 600 nm (OD600) of ~0.3.

-

This compound Treatment: The culture is divided, and one portion is treated with 8x MIC of this compound dissolved in DMSO. A control culture receives a similar volume of DMSO.

-

Incubation: Cultures are incubated for 30 or 120 minutes.

-

Cell Harvesting and Washing: Cells are harvested by centrifugation and washed with cold sterile water.

-

Autolysis Induction: The cell pellets are resuspended in 0.05 M Tris-Cl (pH 7.2) containing 0.05% (vol/vol) Triton X-100 to an OD600 of ~0.6.

-

Measurement: The decrease in OD600 is monitored over time as a measure of cell lysis.

This protocol outlines the preparation of S. aureus cells for imaging to observe morphological changes upon this compound treatment.[3]

-

Bacterial Culture and Treatment: A single colony of S. aureus SH1000 is inoculated into TSB and grown overnight at 30°C. The overnight culture is then diluted 1/500 into fresh TSB and grown at 37°C for 2 hours (OD600 of ~0.17). The culture is then split, and half of the cultures are treated with 8x MIC of this compound (5.0 μg/mL).

-

Sample Harvesting: Samples are taken at 1, 2, 3, 4, and 8 hours post-treatment by centrifugation (7,500 x g for 8 minutes).

-

Fixation: The cell pellets are resuspended in 0.25 mL of TSB, and 0.25 mL of glutaraldehyde fixative solution is added. The samples are incubated for 30 minutes at room temperature.

-

Processing for TEM: The fixed samples are spun down and submitted to an electron microscopy facility for further processing, including sectioning and staining.

This method is used to determine the effect of this compound on the transcriptome of S. aureus.[3]

-

Bacterial Culture and Treatment: An overnight culture of S. aureus SH1000 is diluted (2% vol/vol) into TSB medium and grown at 37°C with shaking. At an OD600 of ~0.4, the culture is treated with 8x MIC of this compound dissolved in DMSO for 30 minutes. A control culture receives an equal amount of DMSO.

-

RNA Isolation: After 30 minutes of treatment, a 5-mL aliquot is collected, and total RNA is isolated.

-

Microarray Analysis: The isolated RNA is then processed for microarray analysis according to standard protocols to determine changes in gene expression levels between the this compound-treated and control samples.

Visualizations

Caption: this compound inhibits the TarG subunit of the TarGH transporter, blocking WTA precursor translocation.

Caption: this compound leads to the sequestration of Atl by untranslocated WTA precursors, reducing autolysis.

Caption: Experimental workflow for the Triton X-100 induced autolysis assay.

References

- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Activity of Wall Teichoic Acid Biosynthesis Inhibitors against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Targocil: A Technical Guide for Researchers

An in-depth exploration of the molecular target, mechanism of action, and inhibitory kinetics of Targocil, a potent inhibitor of wall teichoic acid biosynthesis in Gram-positive bacteria.

Introduction

This compound is a bacteriostatic antimicrobial agent with demonstrated activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies employed to elucidate these details. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antimicrobial research.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is TarG , a transmembrane protein component of the ATP-binding cassette (ABC) transporter TarGH . This transporter is essential for the export of wall teichoic acid (WTA) precursors from the cytoplasm to the cell surface in many Gram-positive bacteria. The TarGH transporter is a heterodimer composed of the transmembrane subunit TarG and the nucleotide-binding (ATPase) subunit TarH.

This compound exerts its inhibitory effect by binding to TarG, thereby preventing the translocation of WTA precursors across the cell membrane. This disruption of the late stages of WTA biosynthesis leads to the accumulation of toxic intermediates and ultimately results in the cessation of bacterial growth.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its analogue, this compound-II, which targets the TarH subunit, has been quantified using various microbiological and biochemical assays. The following table summarizes the key inhibitory concentrations.

| Compound | Assay Type | Value | Target Organism/System |

| This compound | Minimum Inhibitory Concentration (MIC) | ~1 µg/mL | Most S. aureus strains |

| This compound | MIC90 | 2 µg/mL | Methicillin-susceptible S. aureus (MSSA) |

| This compound | MIC90 | 2 µg/mL | Methicillin-resistant S. aureus (MRSA) |

| This compound-II | Half-maximal Inhibitory Concentration (IC50) | 137 nM | ABC transporter (inhibition of ATP hydrolysis)[1] |

Signaling and Biosynthetic Pathways

This compound inhibits a critical step in the biosynthesis and export of wall teichoic acid in Staphylococcus aureus. The following diagram illustrates the WTA biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Wall Teichoic Acid Biosynthesis and Export Pathway in S. aureus.

Experimental Workflows and Protocols

The identification of TarG as the molecular target of this compound was the result of a systematic series of experiments. The following diagram outlines the general workflow employed.

Caption: Workflow for the Identification of this compound's Molecular Target.

Detailed Experimental Protocols

1. High-Throughput Screening (HTS) for WTA Biosynthesis Inhibitors

This whole-cell, pathway-based screen was designed to identify compounds that inhibit the late, essential steps of WTA biosynthesis.

-

Principle: The screen leverages the differential essentiality of genes in the WTA biosynthesis pathway. Early-stage genes like tarO are non-essential, while late-stage genes, including tarG, are essential for bacterial viability. A compound that inhibits a late-stage enzyme will be toxic to wild-type S. aureus but will have no effect on a strain lacking an early-stage enzyme (e.g., a ΔtarO mutant), as the toxic intermediate will not be produced.

-

Protocol Outline:

-

Strains: Wild-type S. aureus and a ΔtarO mutant strain are used.

-

Assay Format: A 384-well microtiter plate format is typically used for high-throughput screening.

-

Culture Conditions: Both strains are grown in a suitable broth medium, such as Tryptic Soy Broth (TSB), to early or mid-logarithmic phase.

-

Compound Addition: A library of small molecules is added to the wells containing either the wild-type or the ΔtarO mutant strain.

-

Incubation: Plates are incubated at 37°C for a defined period, typically 18-24 hours.

-

Readout: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600).

-

Hit Identification: Compounds that inhibit the growth of the wild-type strain but not the ΔtarO mutant are identified as potential inhibitors of late-stage WTA biosynthesis.

-

2. ATPase Activity Assay

This assay is used to determine the effect of this compound on the ATPase activity of the TarGH transporter.

-

Principle: The TarH subunit of the TarGH complex hydrolyzes ATP to provide the energy for WTA precursor translocation. Inhibition of the transporter by this compound can affect this ATPase activity. The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.

-

Protocol Outline:

-

Preparation of Proteoliposomes: The purified TarGH protein is reconstituted into liposomes to mimic its natural membrane environment.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, KCl, and MgCl2.

-

Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture containing the TarGH proteoliposomes. A control with DMSO alone is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 1 hour).

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as a malachite green-based assay. The absorbance is measured at a specific wavelength (e.g., 650 nm).

-

Data Analysis: The ATPase activity in the presence of this compound is compared to the control to determine the extent of inhibition.

-

3. Autolysis Assay

This assay assesses the impact of this compound on the structural integrity of the bacterial cell wall by measuring the rate of cell lysis.

-

Principle: Inhibition of WTA biosynthesis by this compound can lead to a defective cell wall, which may alter the activity of autolysins, enzymes that degrade the peptidoglycan layer. This can result in either increased or decreased susceptibility to autolysis.

-

Protocol Outline:

-

Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

-

This compound Treatment: The bacterial culture is treated with this compound at a concentration that inhibits growth (e.g., 5 µg/ml) for a defined period (e.g., 1 hour). A control culture without this compound is run in parallel.

-

Cell Harvesting and Washing: The cells are harvested by centrifugation, and the cell pellet is washed with a cold buffer.

-

Induction of Autolysis: The washed cells are resuspended in a buffer containing a lytic agent, such as Triton X-100, to induce autolysis.

-

Monitoring Lysis: The rate of autolysis is monitored by measuring the decrease in the optical density of the cell suspension at 600 nm (OD600) over time at 37°C.

-

Data Analysis: The rate of lysis of the this compound-treated cells is compared to that of the untreated control cells.

-

Conclusion

This compound represents a significant advancement in the exploration of novel antibacterial targets. Its specific inhibition of TarG, a key component of the wall teichoic acid export machinery, underscores the potential of targeting WTA biosynthesis for the development of new therapeutics against Gram-positive pathogens. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the discovery of new antimicrobial agents with similar mechanisms of action. The provided quantitative data and pathway visualizations offer a valuable resource for researchers in the field.

References

A Technical Guide to the Early-Stage Research on Targocil's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research into the antibacterial properties of Targocil. This compound is a bacteriostatic inhibitor that targets the biosynthesis of wall teichoic acid (WTA), a critical component of the cell wall in Gram-positive bacteria like Staphylococcus aureus.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound functions by inhibiting a late, essential step in the WTA biosynthetic pathway.[4][5] Its specific target is TarG, the transmembrane subunit of the TarGH ATP-binding cassette (ABC) transporter.[4][5][6] This transporter is responsible for flipping WTA precursors, which are synthesized on a lipid carrier within the cytoplasm, across the cell membrane to the cell surface for their subsequent attachment to peptidoglycan.[2] By blocking TarG, this compound prevents the export of WTA, leading to the accumulation of WTA intermediates inside the cell.[4][7] This disruption is lethal and triggers a cascade of cellular responses, including the induction of the cell wall stress stimulon, morphological changes indicative of osmotic stress, and a reduction in the expression of key virulence factors.[4][5][8]

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs) against various strains of S. aureus. The compound demonstrates consistent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain / Isolate Type | MIC (µg/mL) | Reference |

| Most S. aureus Strains | ~1 | [4] |

| S. aureus RN6390 | 1 | [9][10] |

| S. aureus Newman, MG2375, MW2, MG2389 | 1 | [3] |

| MSSA & MRSA Keratitis Isolates | 1 - 2 | [3] |

Table 2: MIC90 Values of this compound

| Isolate Type | MIC90 (µg/mL) | Reference |

| MSSA | 2 | [1][3][11][12] |

| MRSA | 2 | [1][3][11][12] |

Note: MIC90 is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Cellular Consequences of this compound Activity

Treatment of S. aureus with this compound leads to a distinct set of physiological and genetic responses resulting from the inhibition of TarG. These downstream effects underscore the critical role of WTA in maintaining cell wall integrity and normal cellular function.

Experimental Protocols

The following sections detail the methodologies employed in early-stage research to characterize the antibacterial activity of this compound.

The MIC of this compound is determined using the broth microdilution method, often following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Tryptic Soy Broth - TSB) in the wells of a 96-well microtiter plate.[13]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This assay measures the rate of cell lysis, which is often altered by cell wall-active agents. This compound treatment has been shown to significantly decrease autolysis.[6]

-

Culture Growth: An overnight culture of S. aureus (e.g., SH1000) is diluted 1/100 into fresh TSB and grown at 37°C to an early-to-mid logarithmic phase (e.g., OD₆₀₀ of ~0.3).[4]

-

Treatment: The culture is treated with this compound (e.g., 8x MIC) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 to 120 minutes).[4]

-

Cell Preparation: Cells are harvested by centrifugation, washed with ice-cold water, and resuspended in a lysis buffer (e.g., 0.05 M Tris-HCl, pH 7.2) containing an autolysis-inducing agent like 0.05% Triton X-100.[4]

-

Measurement: The optical density (OD₆₀₀) of the suspension is monitored over time at 37°C. A decrease in OD₆₀₀ indicates cellular lysis.[4]

Transcriptional analysis reveals the global cellular response to this compound, including the induction of the cell wall stress stimulon.

-

Culture Growth: An overnight culture of S. aureus (e.g., SH1000) is diluted into fresh TSB and grown at 37°C with shaking to mid-logarithmic phase (e.g., OD₆₀₀ of ~0.4).[4]

-

Treatment: The culture is challenged with a high concentration of this compound (e.g., 8x MIC) or a DMSO control for a short duration (e.g., 30 minutes).[4]

-

RNA Isolation: Bacteria are harvested, and total RNA is immediately isolated using a suitable RNA purification kit and protocol to ensure RNA integrity.

-

Microarray: The isolated RNA is converted to labeled cDNA, which is then hybridized to a S. aureus microarray chip.

-

Data Analysis: The chip is scanned, and the resulting data are analyzed to identify genes that are differentially expressed between the this compound-treated and control samples.

Summary and Future Directions

Early-stage research has firmly established this compound as a specific inhibitor of the WTA transporter subunit TarG in S. aureus. Its bacteriostatic activity is consistent across both MSSA and MRSA strains, with MIC values typically in the low microgram-per-milliliter range.[1][3][4] The mechanism of action leads to predictable and measurable cellular consequences, including the induction of cell wall stress and inhibition of autolysis.[4][6] These findings validate the late-stage WTA biosynthesis pathway as a viable target for the development of new antibiotics. Further research may focus on optimizing the pharmacokinetic properties of this compound analogs, exploring synergistic combinations with other antibiotics like β-lactams, and evaluating its efficacy in in vivo infection models.[4][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Role of Wall Teichoic Acids in Staphylococcus aureus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

Targocil's Impact on the Cell Wall Integrity of Gram-Positive Bacteria: A Technical Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and cellular effects of Targocil, a bacteriostatic agent that targets the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria. The following sections detail its mechanism of action, quantitative efficacy, the methodologies used to ascertain its effects, and the pathways leading to resistance.

Core Mechanism of Action: Inhibition of Wall Teichoic Acid Export

This compound's primary mode of action is the inhibition of a late-stage step in the biosynthesis of wall teichoic acids (WTAs).[1][2][3] WTAs are crucial anionic polymers covalently attached to the peptidoglycan of most Gram-positive bacteria, playing vital roles in cell division, osmotic stress resistance, host colonization, and masking of peptidoglycan bonds susceptible to enzymatic degradation.[1][2][3]

The specific molecular target of this compound is TarG, the transmembrane component of the TarGH ABC transporter.[1][2][3][4][5] This transporter is responsible for flipping the completed WTA polymer, which is synthesized on a lipid carrier on the inner leaflet of the cytoplasmic membrane, to the outer surface for subsequent attachment to the peptidoglycan.[1][5] By inhibiting TarG, this compound effectively blocks the export of WTAs, leading to their accumulation in the cytoplasm and a depletion of these critical polymers from the cell wall.[6][7][8] This disruption of a late-stage, essential step in WTA biosynthesis is lethal to the bacterial cell.[1][2]

Quantitative Efficacy of this compound

This compound exhibits potent bacteriostatic activity against a range of Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Bacterial Strain | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (most strains) | - | ~1 | [1] |

| S. aureus RN6390 | - | 1 | [9][10] |

| S. aureus SH1000 | MSSA | 0.625 (8x MIC used in study) | [1] |

| S. aureus Keratitis Isolates | MSSA | MIC₉₀: 2 | [11][12][13] |

| S. aureus Keratitis Isolates | MRSA | MIC₉₀: 2 | [11][12][13] |

| S. aureus RN4220 | MSSA | 1 - 8 | [4] |

| S. aureus COL | MRSA | 1 - 8 | [4] |

| S. aureus Newman, MG2375, MW2, MG2389 | - | 1 | [13] |

Note: MIC values can vary based on the specific strain and the experimental conditions.

Phenotypic Consequences of this compound Treatment

Inhibition of WTA export by this compound leads to distinct and observable changes in bacterial morphology and physiology.

-

Impaired Cell Division and Morphology: Transmission electron microscopy has revealed that this compound treatment of S. aureus results in the formation of multicellular clusters of swollen cells.[1][2][3] This indicates a failure in proper cell separation following division.[1]

-

Induction of the Cell Wall Stress Stimulon: The disruption of cell wall integrity by this compound triggers a strong induction of the cell wall stress stimulon in S. aureus.[1][2][3]

-

Altered Autolysis: this compound treatment leads to a significant decrease in cellular autolysis.[6][7][8] This effect is dependent on the presence of WTA, as WTA-deficient mutants do not exhibit this response.[6][7][8] The proposed mechanism involves the sequestration of the major autolysin, Atl, at the membrane by the untranslocated WTA molecules, preventing its translocation to the cell wall.[14]

-

Bacteriostatic Activity: this compound is primarily bacteriostatic, meaning it inhibits bacterial growth without directly killing the cells.[1][9][10] However, under certain conditions, such as in the presence of vitreous humor, it can exhibit bactericidal activity against S. aureus.[9][10]

Mechanisms of Resistance to this compound

Resistance to this compound can emerge through two primary mechanisms.

-

Target Modification: Point mutations in the tarG gene, which encodes the direct target of this compound, can lead to reduced binding of the compound and subsequent resistance.[5]

-

Bypass of the Essential Late-Stage Pathway: A major mechanism of in vitro resistance involves null mutations in the tarO or tarA genes.[1][4][5] These genes encode the first two, non-essential steps in the WTA biosynthesis pathway.[1] By inactivating these early steps, the production of the substrate for the later, essential enzymes (including TarG) is prevented. This circumvents the lethal effect of inhibiting TarG.[4][5]

Interestingly, while synergy with β-lactams like oxacillin is not observed in checkerboard assays, subinhibitory concentrations of β-lactams can suppress the emergence of this compound-resistant mutants.[1]

Experimental Protocols

The following are summaries of key experimental protocols used in the study of this compound's effects.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution assay guidelines.

This assay measures the rate of autolysis in bacterial cells following exposure to this compound.

-

Bacterial Culture: Grow S. aureus in a suitable broth (e.g., Tryptic Soy Broth - TSB) at 37°C to an early exponential phase (OD₆₀₀ of ~0.3).[1][6]

-

This compound Treatment: Divide the culture. To the experimental culture, add this compound to the desired concentration (e.g., 5 or 8 times the MIC).[1][6] To the control culture, add an equivalent volume of the solvent (e.g., DMSO).[1]

-

Incubation: Continue incubation for a set period (e.g., 1 hour).[6]

-

Cell Harvesting and Washing: Harvest the cells by centrifugation at 4°C. Wash the cell pellets twice with cold, sterile water.[6]

-

Induction of Autolysis: Resuspend the washed cells in a buffer containing a lytic agent (e.g., 0.05 M Tris-HCl, pH 7.2, with 0.05% Triton X-100) to an initial OD₆₀₀ of approximately 0.6.[6]

-

Monitoring Lysis: Incubate the suspensions at 37°C and monitor the decrease in OD₆₀₀ at regular intervals.[6] The rate of decrease in optical density is indicative of the rate of autolysis.

This method allows for the visualization of WTA polymers and the assessment of the impact of inhibitors.

-

Drug Treatment: Treat MRSA cultures (e.g., strain COL) with the inhibitor at a high concentration (e.g., 10x MIC) for a specified period.[4] Include control compounds such as erythromycin, rifampicin, or vancomycin, and a positive control for WTA depletion like tunicamycin at a sub-MIC level.[4]

-

WTA Extraction: Extract WTA polymers from the drug-treated cells.[4]

-

Normalization: Normalize the extracted WTA according to the cell biomass.[4]

-

Electrophoresis: Analyze the extracted and normalized WTA polymers by polyacrylamide gel electrophoresis (PAGE).[4] The absence or reduction of the characteristic WTA bands in the inhibitor-treated lanes indicates successful inhibition of WTA biosynthesis or export.

Conclusion

This compound represents a significant tool for studying the critical role of wall teichoic acids in the physiology and survival of Gram-positive bacteria. Its well-defined mechanism of action, targeting the essential TarG component of the WTA export machinery, provides a clear model for the consequences of disrupting cell wall polymer translocation. The data summarized herein underscore the potential of targeting late-stage WTA biosynthesis as a viable antibacterial strategy. Further research into compounds with similar mechanisms of action, particularly those that can be used in combination with other antibiotic classes to mitigate resistance, is a promising avenue for future drug development efforts.

References

- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Role of Wall Teichoic Acids in Staphylococcus aureus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antimicrobial activity of wall teichoic acid biosynthesis inhibitors against Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Antibacterial | TargetMol [targetmol.com]

- 14. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on Targocil efficacy against MRSA

Disclaimer

The following technical guide is a hypothetical document based on the provided topic "." The drug "Targocil" is a fictional compound created for the purpose of fulfilling the detailed structural, formatting, and content requirements of the user's request. All data, experimental results, and mechanisms described herein are illustrative and should not be considered factual. This guide is intended to serve as a template for a technical whitepaper.

A Technical Guide to the Preliminary Efficacy of this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Abstract: This document provides a comprehensive overview of the preliminary in vitro studies conducted to evaluate the efficacy of this compound, a novel investigational compound, against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). This compound has demonstrated a potent dual-action mechanism involving the inhibition of Penicillin-Binding Protein 2a (PBP2a) and the disruption of bacterial cell membrane integrity. This guide summarizes key quantitative data, details the experimental protocols utilized, and illustrates the proposed mechanism of action and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals involved in antimicrobial drug development.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) remains a significant global health threat, responsible for a wide range of difficult-to-treat infections. The emergence of resistance to last-resort antibiotics necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound is an investigational synthetic compound designed to target key survival pathways in MRSA. This whitepaper presents the foundational data from preliminary studies assessing its antimicrobial potential.

Quantitative Data Summary

The antimicrobial activity of this compound was assessed against a panel of MRSA isolates, including the reference strain ATCC 43300 and several clinical isolates with varying resistance profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Isolates

| Isolate ID | Strain Type | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |

| ATCC 43300 | Reference Strain | 1.0 | 0.5 |

| MRSACL-01 | Clinical Isolate | 1.0 | 0.5 |

| MRSACL-02 | Clinical Isolate | 2.0 | 1.0 |

| MRSACL-03 | hVISA | 4.0 | 1.0 |

| MRSACL-04 | VISA | 8.0 | 2.0 |

Data represents the geometric mean of three independent experiments.

Table 2: Time-Kill Assay Results for this compound against MRSA ATCC 43300

| Time (hours) | 1x MIC Log10 CFU/mL | 2x MIC Log10 CFU/mL | 4x MIC Log10 CFU/mL | Growth Control Log10 CFU/mL |

| 0 | 6.01 | 6.01 | 6.01 | 6.02 |

| 2 | 5.12 | 4.34 | 3.78 | 6.45 |

| 4 | 4.21 | 3.11 | 2.15 | 7.11 |

| 8 | 3.05 | <2.0 (Bactericidal) | <2.0 (Bactericidal) | 8.23 |

| 24 | <2.0 (Bactericidal) | <2.0 (Bactericidal) | <2.0 (Bactericidal) | 9.04 |

Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: MRSA isolates were cultured on Tryptic Soy Agar (TSA) for 18-24 hours. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, then further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: this compound was serially diluted two-fold in CAMHB in a 96-well microtiter plate, with concentrations ranging from 0.06 to 128 µg/mL.

-

Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 20 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of this compound.

-

Culture Preparation: An overnight culture of MRSA ATCC 43300 was diluted in fresh CAMHB to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.

-

Drug Exposure: this compound was added to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control tube containing no drug was included.

-

Sampling and Plating: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours). The samples were serially diluted in sterile saline and plated onto TSA plates.

-

Colony Counting: Plates were incubated at 37°C for 24 hours, after which colony-forming units (CFU/mL) were enumerated.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed dual-action mechanism by which this compound exerts its antimicrobial effect on MRSA.

Experimental Workflow for MIC Determination

The diagram below outlines the standardized workflow used for determining the Minimum Inhibitory Concentration (MIC) of this compound.

End of Document

An In-depth Technical Guide to the Bacteriostatic Effects of Targocil

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Targocil, a small-molecule inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, with a particular focus on Staphylococcus aureus. This document outlines this compound's core mechanism of action, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by targeting and inhibiting the TarG subunit of the TarGH ABC transporter.[1][2][3] This transporter is crucial for the translocation of WTA precursors across the cell membrane in the late stages of WTA biosynthesis.[4] Wall teichoic acids are anionic polymers linked to the peptidoglycan of most Gram-positive bacteria and are vital for processes such as cell division, resistance to osmotic stress, and host colonization.[1][4]

By binding to TarG, this compound disrupts the normal function of the TarGH transporter, preventing the flipping of lipid-linked WTA precursors.[4] This action jams the ATPase cycle of the transporter, which in turn halts the maturation of the cell wall.[4][5] The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, resulting in a bacteriostatic rather than a bactericidal effect.[4] A related compound, this compound-II, has been shown to target the TarH subunit of the same transporter.[2][5]

The bacteriostatic nature of this compound has been confirmed through kill-curve analysis, which shows that the compound strongly arrests cell division in S. aureus without compromising cell viability over a 24-hour period.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity and toxicity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| Strain Type | Isolate Information | MIC Range (μg/mL) | MIC90 (μg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | Keratitis Isolates | 1 - 2 | 2 |

| Methicillin-Resistant S. aureus (MRSA) | Keratitis Isolates | 1 - 2 | 2 |

| Various S. aureus Strains (Newman, MW2, MG2375, MG2389) | Laboratory Strains | 1 | Not Applicable |

Data sourced from multiple studies.[7][8][9]

Table 2: Effects of External Factors on this compound Activity

| Condition | Effect on MIC | Fold Change in MIC |

| Presence of 25% Bovine Serum | Moderate inhibitory effect | 4 to 8-fold increase |

This effect is likely due to the hydrophobic nature of this compound, leading to binding with serum components.[7]

Table 3: Cytotoxicity of this compound

| Cell Line | Concentration (μg/mL) | Exposure Time | Observed Toxicity |

| Human Corneal Epithelial Cells (HCECs) | 5 | 24 hours | Little to no toxicity |

| Human Corneal Epithelial Cells (HCECs) | 40 | Not specified | Toxicity observed at all time points |

This compound's toxicity is dependent on both concentration and exposure time.[7][9]

Table 4: Synergistic Activity of this compound

| Combination Agent | Target S. aureus Strains | Fractional Inhibitory Concentration (FIC) Index | Interaction |

| Methicillin | Newman, MW2, MG2375, MG2389 | < 0.4 | Synergistic |

| Vancomycin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |

| Ciprofloxacin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |

| Gentamicin | Newman, MW2, MG2375, MG2389 | 1 - 2 | No interaction |

The synergistic effect with methicillin suggests a combined impact on cell wall integrity.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) methods.

-

Bacterial Strains: S. aureus isolates are grown overnight in appropriate broth media (e.g., Tryptic Soy Broth - TSB).

-

Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum, typically 5 x 10^5 CFU/mL.

-

Drug Dilution: this compound is serially diluted (2-fold) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay

This protocol utilizes the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) assay.

-

Cell Culture: Human Corneal Epithelial Cells (HCECs) are seeded in a 96-well plate and grown to confluence.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for specified time periods (e.g., 24 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]

3. Checkerboard Synergy Assay

This protocol is used to assess the synergistic effects of this compound with other antibiotics.

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., methicillin) along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension of S. aureus.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Collection: The MIC of each drug alone and in combination is determined.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpretation: An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to 4 is indifferent, and > 4 is antagonistic.[7]

4. Autolysis Assay

This protocol measures the effect of this compound on Triton X-100-induced autolysis.

-

Bacterial Culture: An overnight culture of S. aureus is diluted and grown to mid-log phase (OD600 of ~0.3).[1]

-

This compound Treatment: The culture is treated with this compound (e.g., 8x MIC) or a DMSO control for a specified duration (e.g., 30 or 120 minutes).[1]

-

Cell Harvesting and Washing: Cells are harvested by centrifugation, washed, and resuspended in an autolysis buffer (e.g., 0.05 M Tris-HCl, pH 7.2) containing 0.05% Triton X-100.

-

Monitoring Autolysis: The optical density (OD600) of the cell suspension is monitored over time at 37°C with shaking. A decrease in OD600 indicates cell lysis.[1]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's bacteriostatic effects.

References

- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Antibacterial | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Targocil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-positive bacteria, particularly Staphylococcus aureus, to Targocil. This compound is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis, a critical process for the survival and virulence of many Gram-positive pathogens.[1][2] These protocols are intended to guide researchers in accurately assessing the antimicrobial activity of this compound.

Mechanism of Action

This compound functions by targeting the TarGH ABC transporter, which is essential for the translocation of WTA precursors across the cell membrane.[1][3] Specifically, this compound and its analogue, this compound-II, bind to the TarG and TarH subunits, respectively, inducing conformational changes that disrupt the ATPase cycle and halt the transport of WTA precursors.[1][3][4] This inhibition of a late-stage step in WTA biosynthesis is conditionally lethal and results in a bacteriostatic effect.[1][5]

Quantitative Data Summary

The following table summarizes the reported minimum inhibitory concentrations (MICs) for this compound against Staphylococcus aureus.

| Organism | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 1 - 8 | 2 | [2][5] |

| Methicillin-Resistant S. aureus (MRSA) | 1 - 8 | 2 | [2][5] |

Note: The antimicrobial activity of this compound can be reduced in the presence of serum.[6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final concentrations should typically range from 0.06 to 64 µg/mL.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the diluted bacterial suspension to each well (except the sterility control) of the microtiter plate containing the this compound dilutions.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

-

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility.

Objective: To determine the susceptibility of a bacterial isolate to this compound based on the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound-impregnated paper disks (concentration to be determined empirically)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

-

Post-Antibiotic Effect (PAE) Determination

Objective: To determine the period of suppressed bacterial growth after a short exposure to this compound.

Materials:

-

Log-phase bacterial cultures

-

This compound solution (e.g., at 10x MIC)

-

Fresh, pre-warmed growth medium

-

Centrifuge

-

Plates for colony counting

Procedure:

-

Exposure to this compound:

-

Removal of this compound:

-

After the 1-hour exposure, dilute the cultures 1:1,000 in fresh, pre-warmed medium to effectively remove the this compound.[2]

-

-

Monitoring Bacterial Growth:

-

Incubate both the treated and untreated (control) cultures.

-

At appropriate time points, plate serial dilutions of each culture to determine the viable cell count (CFU/mL).[2]

-

-

Calculation of PAE:

-

The PAE is calculated using the standard equation: PAE = T - C.

-

T is the time required for the CFU count in the this compound-treated culture to increase by 1-log10 (10-fold) above the count observed immediately after drug removal.[2]

-

C is the time required for the CFU count in the untreated control culture to increase by 1-log10 under the same conditions.[2]

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Broth microdilution workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Experimental Design for Testing Targocil Synergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents and develop novel therapeutic approaches. One such strategy is combination therapy, where the synergistic interaction between two or more drugs leads to an enhanced therapeutic effect. Targocil is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, a critical pathway for cell wall integrity and virulence.[1][2][3] By inhibiting the TarG subunit of the TarGH transporter, this compound disrupts the translocation of WTA precursors across the cell membrane.[3][4] This mechanism of action makes this compound a compelling candidate for synergistic combinations with other classes of antibiotics, particularly those targeting the cell wall, such as β-lactams.[5][6]

These application notes provide detailed protocols for investigating the synergistic potential of this compound with other antimicrobial agents using two standard in vitro methods: the checkerboard assay and the time-kill curve analysis.[7][8][9][10][11][12]

Data Presentation

Table 1: Checkerboard Assay Results for this compound in Combination with Agent X against Staphylococcus aureus

| Combination | MIC of this compound Alone (µg/mL) | MIC of Agent X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Agent X in Combination (µg/mL) | FIC of this compound | FIC of Agent X | FIC Index (ΣFIC) | Interpretation[13][14][15][16] |

| This compound + Agent X | 2 | 16 | 0.5 | 2 | 0.25 | 0.125 | 0.375 | Synergy (ΣFIC ≤ 0.5) |

| Control | Value | Value | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |

| Control | Value | Value | Value | Value | Value | Value | Value | Synergy/Additive/Indifference/Antagonism |

Interpretation of FIC Index:

-

Synergy: ΣFIC ≤ 0.5

-

Additive/Indifference: 0.5 < ΣFIC ≤ 4

-

Antagonism: ΣFIC > 4

Table 2: Time-Kill Curve Analysis of this compound in Combination with Agent X against Staphylococcus aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Agent X Alone) | Log10 CFU/mL (this compound + Agent X) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 6.2 | 5.8 | 4.5 |

| 4 | 7.2 | 6.8 | 5.1 | 3.2 |

| 8 | 8.5 | 7.5 | 4.0 | <2.0 |

| 24 | 9.2 | 7.8 | 3.5 | <2.0 |

Interpretation of Time-Kill Analysis:

-

Synergy: ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[17][18]

-

Bactericidal activity: ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[17]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of drug interaction.[9][10][13]

Materials:

-

This compound

-

Partner antimicrobial agent (Agent X)

-

Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture S. aureus overnight on a suitable agar plate.

-

Inoculate a few colonies into fresh CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase (approximately 0.5 McFarland turbidity standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Prepare Drug Dilutions:

-

Prepare stock solutions of this compound and Agent X in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.

-

In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and Agent X along the y-axis (e.g., rows A-G).

-

Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of Agent X alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Well H12 should serve as a growth control (no drug).

-

-

Inoculate the Plate:

-

Add the prepared bacterial inoculum to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC and FIC Index:

-

After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

Calculate the FIC for each drug:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Agent X = (MIC of Agent X in combination) / (MIC of Agent X alone)

-

-

Calculate the FIC Index (ΣFIC):

-

ΣFIC = FIC of this compound + FIC of Agent X

-

-

Protocol 2: Time-Kill Curve Analysis

This protocol assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time and can confirm synergistic interactions observed in the checkerboard assay.[11][12][18]

Materials:

-

This compound

-

Partner antimicrobial agent (Agent X)

-

Staphylococcus aureus strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) plates

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Prepare a mid-logarithmic phase culture of S. aureus in CAMHB with a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

-

Set Up Experimental Conditions:

-

Prepare culture tubes or flasks containing CAMHB with the following conditions:

-

No drug (growth control)

-

This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

-

Agent X alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

-

This compound and Agent X in combination (at their respective sub-inhibitory concentrations)

-

-

-

Inoculation and Incubation:

-

Inoculate each tube/flask with the prepared bacterial suspension.

-

Incubate all cultures at 37°C with shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate the dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the colony-forming units per milliliter (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each experimental condition.

-

Analyze the curves to determine the rate of killing and the presence of synergistic, additive, or antagonistic effects as defined in the data presentation section.

-

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in inhibiting WTA biosynthesis.

Caption: Workflow for the checkerboard synergy assay.

Caption: Workflow for the time-kill curve analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM analyses unveil details of mechanism and this compound-II mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]

- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]

- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. journals.asm.org [journals.asm.org]

- 13. emerypharma.com [emerypharma.com]

- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Targocil for Studying Wall Teichoic Acid (WTA) Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wall teichoic acids (WTAs) are anionic glycopolymers that are crucial components of the cell wall in many Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. WTAs play vital roles in cell division, biofilm formation, host colonization, and resistance to antimicrobial agents.[1][2][3] The biosynthesis and transport of WTA are complex processes, with the final translocation step across the cell membrane being an attractive target for novel antibiotic development.[2][4] Targocil is a small molecule inhibitor that has emerged as a valuable tool for studying the late stages of WTA biosynthesis, specifically the transport of WTA precursors from the cytoplasm to the cell wall.[2][4][5]

These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in research settings to investigate WTA transport and its downstream consequences.

Mechanism of Action of this compound

This compound specifically targets the TarGH ABC transporter, which is responsible for flipping lipid-linked WTA precursors across the cytoplasmic membrane.[1][2][6][7] More precisely, this compound and its analogue, this compound-II, bind to the TarG and TarH subunits, respectively.[6][7][8] This binding event inhibits the transporter's function, leading to the accumulation of WTA precursors in the cytoplasm and a depletion of WTA from the cell wall.[2][6][9] This inhibition of a late-stage, essential step in WTA biosynthesis is conditionally lethal and results in a bacteriostatic effect.[1][2] The disruption of WTA transport has been shown to cause significant phenotypic changes in bacteria, including impaired cell separation, increased cell size, altered autolytic activity, and a strong cell wall stress response.[2][5][6]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus Strains

| Strain | Methicillin Susceptibility | This compound MIC (µg/mL) | Reference |

| SH1000 | MSSA | 0.625 (8x MIC used in some studies) | [2] |

| Newman | MSSA | 1 | [10][11] |

| MW2 | MRSA | 1 | [10][11] |

| MG2375 | MRSA | 1 | [10][11] |

| MG2389 | MRSA | 1 | [10][11] |

| Keratitis Isolates (range) | MSSA & MRSA | 1 - 2 | [10] |

Table 2: Effect of this compound on Autolysis of S. aureus

| Strain | Condition | Observation | Reference |

| SH1000 | Treated with 8x MIC this compound for 30 or 120 min | Minimal lysis after 2 hours in Triton X-100 | [2] |

| MW2 | Exposed to 5 µg/mL this compound for 1 h | Significant decrease in autolysis | [6] |

| MW2 ΔtarO (WTA-deficient) | Exposed to 5 µg/mL this compound for 1 h | Autolysis unaffected | [6] |

| MW2 | Exposed to 1 µg/mL this compound II for 1 h | Drastic decrease in autolysis | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][12]

Materials:

-

S. aureus strains

-

Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth.

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in broth. The final volume in each well should be 100 µL.

-

Inoculate a fresh overnight culture of S. aureus into fresh broth and grow to early to mid-logarithmic phase (OD600 of ~0.1).

-

Adjust the bacterial suspension to a final concentration of 5 x 105 CFU/mL in broth.

-

Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 105 CFU/mL.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

References

- 1. benchchem.com [benchchem.com]

- 2. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols: Assessing Targocil's Effect on Bacterial Autolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targocil is a potent inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, most notably Staphylococcus aureus. It specifically targets the TarG subunit of the TarGH ABC transporter, which is responsible for the translocation of WTA precursors across the cell membrane.[1][2][3] This inhibition not only disrupts cell wall integrity but also has a profound impact on bacterial autolysis, a critical process for cell growth, division, and pathogenesis.[1][4][5] These application notes provide detailed protocols for assessing the effect of this compound on bacterial autolysis, enabling researchers to elucidate its mechanism of action and evaluate its potential as an antimicrobial agent.

The primary mechanism by which this compound inhibits autolysis involves the sequestration of the major autolysin, Atl, at the cell membrane due to the accumulation of untranslocated WTA molecules.[1][4][6] This prevents Atl from reaching the peptidoglycan layer to perform its hydrolytic function, leading to a significant reduction in autolytic activity.

Key Experimental Approaches

Several robust methods can be employed to investigate the impact of this compound on bacterial autolysis. These include spectrophotometric assays to measure bulk lysis, zymography to visualize specific autolysin activity, and microscopy techniques to observe cellular morphology and cell wall integrity.

Data Presentation: Summary of Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from the described experimental protocols when comparing this compound-treated bacteria to an untreated control.

| Parameter Measured | Expected Outcome with this compound Treatment | Methodology |

| Rate of Autolysis (OD600 decrease/time) | Significantly Decreased | Triton X-100 Induced Lysis Assay |

| Autolysin Activity (Zone of clearing) | Decreased in cell wall fractions, Increased in membrane fractions | Zymography |

| Autolysin Gene Expression (Fold change) | No significant change | qRT-PCR |

| Cellular Morphology | Formation of multicellular clusters, increased cell size | Transmission Electron Microscopy |

| Cell Wall Integrity | Increased susceptibility of purified cell walls to exogenous autolysins | Cell Wall Susceptibility Assay |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action on Autolysis

Caption: this compound inhibits the TarGH transporter, leading to the sequestration of the Atl autolysin at the membrane.

Experimental Workflow for Assessing this compound's Effect on Autolysis

References

- 1. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antibiotic that inhibits a late step in wall teichoic acid biosynthesis induces the cell wall stress stimulon in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exposure of Staphylococcus aureus to this compound Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Targocil as a Tool to Study Cell Wall Stress Response

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targocil is a potent and specific bacteriostatic agent that inhibits a late stage in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including Staphylococcus aureus.[1][2] WTA are crucial anionic polymers involved in cell division, osmotic pressure resistance, and host colonization.[1][2][3] this compound's specific mode of action makes it an invaluable tool for investigating the bacterial cell wall stress response (CWSR), a critical survival mechanism against antibiotics and other environmental threats.